REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH:9]([CH3:10])[CH3:11])[cH:6][cH:7]1.[CH3:18][C:19]1([CH3:26])[O:20][BH:21][O:22][C:23]1([CH3:24])[CH3:25].[CH3:27][CH2:28][N:29]([CH2:30][CH3:31])[CH2:32][CH3:33].[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[O:12]1[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1>>[c:2]1([B:21]2[O:20][C:19]([CH3:18])([CH3:26])[C:23]([CH3:24])([CH3:25])[O:22]2)[cH:3][cH:4][c:5]([O:8][CH:9]([CH3:10])[CH3:11])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Oc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OBOC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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CC(C)Oc1ccc(B2OC(C)(C)C(C)(C)O2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |